2-(4-溴苯基)-4'-氰基苯乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

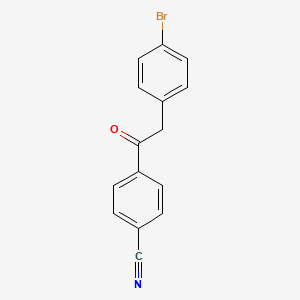

The compound "2-(4-Bromophenyl)-4'-cyanoacetophenone" is a derivative of bromoacetophenone, which is a class of compounds known for their potential in various chemical reactions and biological activities. The presence of the bromine atom and the cyano group in the compound suggests that it could be reactive and useful in synthetic chemistry.

Synthesis Analysis

The synthesis of bromoacetophenone derivatives, including those with additional functional groups like cyano groups, typically involves halogenation reactions and the introduction of the cyano group through various synthetic routes. For example, the synthesis of pyrrolecarboxamide-conjugated 4'-bromoacetophenones involves generating monophenyl radicals capable of hydrogen atom abstraction, which can be used as photoinducible DNA cleaving agents . Another synthesis route involves the reaction of 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid to produce 4'-bromophenacyl triflate, which can be used for derivatization of carboxylic acids .

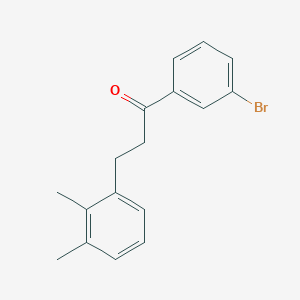

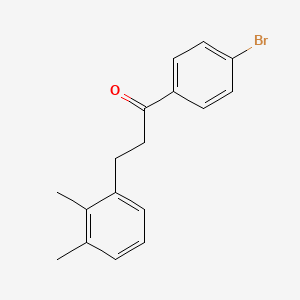

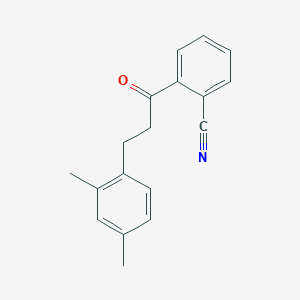

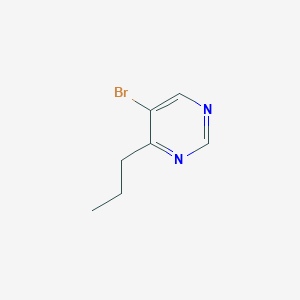

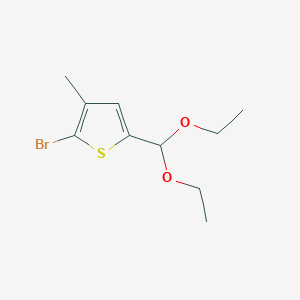

Molecular Structure Analysis

The molecular structure of "2-(4-Bromophenyl)-4'-cyanoacetophenone" would consist of a phenyl ring substituted with a bromine atom and a cyanoacetophenone moiety. The presence of these functional groups is likely to influence the electronic properties of the molecule and its reactivity. The structure of related metal ion complexes derived from 4-aminoacetophenone with salicylaldehyde and 4-bromoaniline has been characterized using various spectroscopic methods, suggesting that similar techniques could be applied to analyze the structure of "2-(4-Bromophenyl)-4'-cyanoacetophenone" .

Chemical Reactions Analysis

Bromoacetophenone derivatives are known to participate in various chemical reactions. For instance, they can undergo photoinduced cleavage of DNA, as demonstrated by the photocleavage activity of 4'-bromoacetophenone analogs . Additionally, they can react with carbon disulfide in the presence of primary amines to synthesize thiazole derivatives . The presence of the cyano group in "2-(4-Bromophenyl)-4'-cyanoacetophenone" could also allow for further functionalization through nucleophilic addition reactions or as a precursor for heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-(4-Bromophenyl)-4'-cyanoacetophenone" would be influenced by the presence of the bromine and cyano groups. These groups can affect the compound's boiling point, melting point, solubility, and stability. The reactivity of the compound towards nucleophiles and electrophiles would also be an important aspect of its chemical properties. The compound's ability to form metal ion complexes, as seen in related Schiff base reactions , and its potential oxygenation in the presence of cobalt(II) Schiff base complexes , are indicative of its versatile chemical behavior.

科学研究应用

Organic Chemistry Applications :

- McMurry coupling of 4-bromoacetophenone has been studied, revealing important stereochemical outcomes. This process yields 2,3-bis(4-bromophenyl)-2-butenes with a specific cis:trans ratio, which has implications for organic synthesis methods (Daik, Feast, Batsanov, & Howard, 1998).

- The compound has been utilized in the derivatization of carboxylic acids before their determination by high-performance liquid chromatography. This indicates its utility in improving analytical techniques (Ingalls, Minkler, Hoppel, & Nordlander, 1984).

Medicinal Chemistry Applications :

- Bromophenols, including derivatives of 2-bromo-4'-cyanoacetophenone, have been explored for their inhibitory properties against human carbonic anhydrase II. This enzyme is a target for drugs treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).

- The compound has also been examined for its DNA-cleaving activities, specifically in the context of developing photoinducible DNA cleaving agents. This has potential implications in genetic research and therapy (Wender & Jeon, 1999).

Antifungal and Antimicrobial Research :

- Derivatives of 4-bromoacetophenone have been evaluated for their activity against yeasts and molds, showing potential as novel antifungal agents. This is particularly relevant for combating drug-resistant fungal infections (Buchta et al., 2004).

Synthesis of Novel Compounds :

- The compound has been used in the synthesis of novel heterocyclic compounds with potential antibacterial activities, highlighting its role as a versatile precursor in the synthesis of bioactive molecules (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Antioxidant Activity Research :

- Its derivatives have been synthesized and tested for antioxidant activities, indicating its potential in developing therapeutic agents with antioxidant properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Biochemical Applications :

- Bromoacetophenone derivatives have been studied for their interaction with human aldehyde dehydrogenase, contributing to the understanding of enzyme function and potential drug targeting (Abriola, Fields, Stein, MacKerell, & Pietruszko, 1987).

属性

IUPAC Name |

4-[2-(4-bromophenyl)acetyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO/c16-14-7-3-11(4-8-14)9-15(18)13-5-1-12(10-17)2-6-13/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKKVLVPKNQQJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C#N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642312 |

Source

|

| Record name | 4-[(4-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-4'-cyanoacetophenone | |

CAS RN |

898784-15-1 |

Source

|

| Record name | 4-[2-(4-Bromophenyl)acetyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Bromophenyl)acetyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1293196.png)